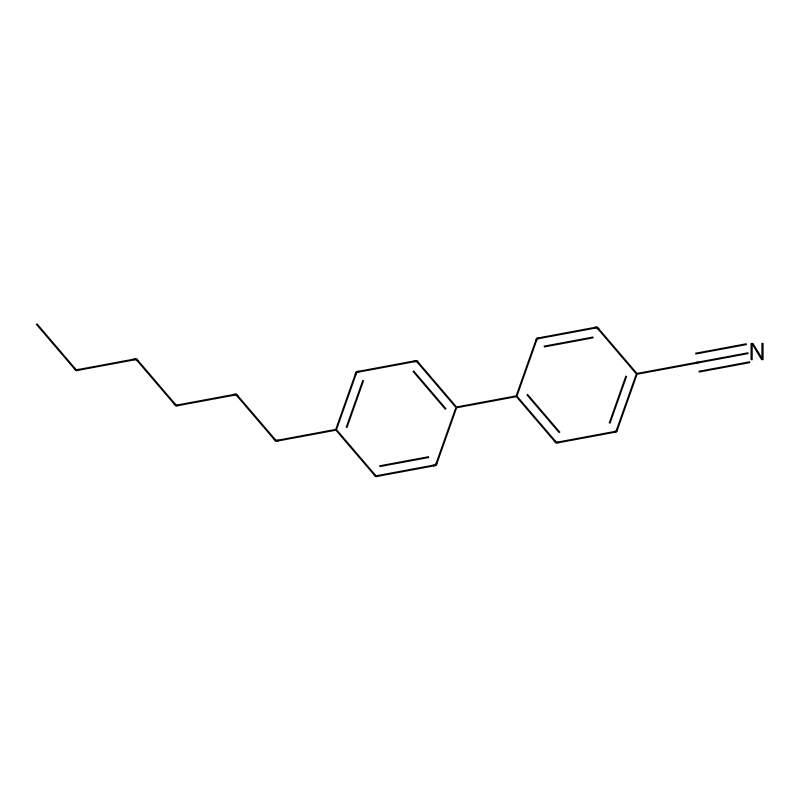

4-Hexyl-4'-cyanobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Liquid Crystal Research

-Hexyl-4'-cyanobiphenyl (4-hexyl-4'-cyanobiphenyl), also known as 6CB, is a well-studied liquid crystal molecule. Liquid crystals are a state of matter that exhibits properties of both liquids and crystals. They are important in various technological applications, including liquid crystal displays (LCDs). Research on 4-hexyl-4'-cyanobiphenyl focuses on its behavior as a liquid crystal, including its:

Biological Research

Some scientific research has investigated the potential biological effects of 4-hexyl-4'-cyanobiphenyl. One study examined its mutagenic properties using the Ames test . However, more research is needed to fully understand its biological effects.

4-Hexyl-4'-cyanobiphenyl, also known as 4-N-hexyl-4'-cyanobiphenyl, is an organic compound with the molecular formula C19H21N. It consists of a biphenyl structure with a hexyl group and a cyano group attached to the para positions of the phenyl rings. This compound is notable for its liquid crystalline properties, making it relevant in the field of materials science, particularly in liquid crystal displays.

The mechanism of action of 4-Hexyl-4'-cyanobiphenyl is primarily related to its role in liquid crystal displays. In the nematic phase, the rod-shaped molecules exhibit a degree of order, allowing them to influence the transmission of light. By applying an electric field, the orientation of the molecules can be manipulated, altering the light-modulating properties of the material and creating the visual display.

While detailed safety data is limited, some potential hazards associated with 4-Hexyl-4'-cyanobiphenyl can be inferred based on its functional groups:

- Skin and eye irritant: The cyano group can potentially irritate skin and eyes upon contact.

- Environmental concerns: The aromatic structure and the nitrile group suggest potential environmental hazards if released into the environment. However, specific data on biodegradability and aquatic toxicity is lacking and requires further investigation.

- Polymerization: In the presence of metals or certain metal compounds, nitriles like 4-hexyl-4'-cyanobiphenyl may polymerize, leading to the formation of larger molecular structures .

- Reactivity with Acids: The compound is incompatible with strong acids, which can lead to violent reactions when mixed .

- Oxidation and Reduction: Nitriles can react vigorously with reducing agents and can be converted to amides through oxidation reactions involving peroxides .

The synthesis of 4-hexyl-4'-cyanobiphenyl typically involves:

- Biphenyl Formation: Starting from biphenyl derivatives, the hexyl group can be introduced through alkylation reactions.

- Cyanation: The cyano group can be added using cyanation methods such as the reaction of an appropriate halide with sodium cyanide or other cyanating agents.

These methods allow for the controlled introduction of functional groups onto the biphenyl framework.

4-Hexyl-4'-cyanobiphenyl has several applications:

- Liquid Crystals: Due to its liquid crystalline properties, it is used in display technologies, particularly in liquid crystal displays (LCDs).

- Material Science: The compound's unique thermal and optical properties make it suitable for research in advanced materials and nanotechnology.

Studies involving 4-hexyl-4'-cyanobiphenyl often focus on its interfacial behavior and interactions with other materials. For instance, molecular dynamics simulations have been conducted to investigate its behavior at interfaces, such as air-water interfaces . Understanding these interactions is crucial for optimizing its use in various applications.

Several compounds share structural similarities with 4-hexyl-4'-cyanobiphenyl. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Octyl-4'-cyanobiphenyl | C21H23N | Longer octyl chain; enhanced solubility |

| 4-Cyano-4'-pentylbiphenyl | C19H21N | Shorter alkyl chain; differing thermal properties |

| 4-Cyano-4'-butylbiphenyl | C17H19N | Shorter butyl chain; potential for different phase behavior |

Uniqueness

4-Hexyl-4'-cyanobiphenyl stands out due to its specific chain length and functional groups, which influence its phase behavior and compatibility in liquid crystal applications. Its unique properties make it an important subject of study compared to other similar compounds that may exhibit different thermal or optical characteristics.

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

4-Hexyl-4'-cyanobiphenyl is an organic compound with the molecular formula C₁₉H₂₁N [1] [2] [3]. The compound exhibits a molecular weight of 263.38 g/mol [1] [2] [4], with some sources reporting slight variations to 263.384 g/mol [2] [3]. The Chemical Abstracts Service (CAS) number for this compound is 41122-70-7 [1] [2] [3], and it is assigned the MDL number MFCD00075144 [1] [2]. The compound's InChI key is VADSDVGLFDVIMG-UHFFFAOYSA-N [1] [2] [3], providing a unique identifier for computational chemistry applications.

The IUPAC name for this compound is 4-(4-hexylphenyl)benzonitrile [2] [3], which accurately describes its structural composition. The SMILES notation is represented as CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N [2] [3], providing a linear representation of the molecular structure that facilitates computational analysis and database searches.

Structural Isomerism and Conformational Analysis

The biphenyl core of 4-Hexyl-4'-cyanobiphenyl exhibits significant conformational flexibility due to the single bond connecting the two benzene rings [5] [6]. Unlike planar aromatic systems, biphenyl compounds adopt twisted conformations to minimize steric interactions between ortho hydrogen atoms on adjacent rings [5] [6]. Research utilizing liquid crystal nuclear magnetic resonance spectroscopy has demonstrated that substituted biphenyls exist in twisted conformations with dihedral angles typically around 34° to 45° [5] [6].

The conformational behavior of 4-Hexyl-4'-cyanobiphenyl is influenced by both the hexyl substituent and the cyano group [6]. The hexyl chain provides conformational flexibility through rotation about carbon-carbon single bonds, while the cyano group's linear geometry and electron-withdrawing nature affect the overall molecular conformation [6]. The compound does not exhibit structural isomerism in the traditional sense, as the substituents are fixed in their para positions on each phenyl ring [1] [2].

Functional Group Analysis

4-Hexyl-4'-cyanobiphenyl contains two primary functional groups: an aliphatic hexyl chain and a nitrile group [1] [2]. The hexyl chain (C₆H₁₃) is a saturated aliphatic substituent that contributes to the compound's hydrophobic character and influences its liquid crystalline properties [1] [2]. This alkyl chain provides molecular flexibility and affects the compound's solubility characteristics [2].

The cyano group (C≡N) represents a highly polar functional group with significant electron-withdrawing properties [2] [7]. This nitrile functionality exhibits a triple bond character with high bond strength and contributes substantially to the compound's dipole moment [2] [7]. The cyano group's linear geometry and strong electronegativity influence intermolecular interactions and the compound's liquid crystalline behavior [2] [7].

The biphenyl core consists of two para-disubstituted benzene rings connected by a single carbon-carbon bond [1] [2]. This aromatic system provides structural rigidity while allowing rotational freedom about the inter-ring bond [5] [6]. The para substitution pattern ensures that both functional groups are positioned to maximize their influence on the compound's physical and chemical properties [1] [2].

Comparison with Related Biphenyl Nitrile Compounds

4-Hexyl-4'-cyanobiphenyl belongs to the alkyl-cyanobiphenyl family, commonly designated as nCB compounds where n represents the number of carbon atoms in the alkyl chain [8] [9]. Within this series, systematic variations in alkyl chain length produce predictable changes in physical properties and liquid crystalline behavior [8] [9].

Comparative analysis with shorter homologs reveals distinct property trends [9] . 4-Cyano-4'-methylbiphenyl, with only one carbon in the alkyl substituent, exhibits a molecular weight of 193.25 g/mol and shows limited liquid crystalline behavior compared to the hexyl analog . The melting point decreases systematically with increasing alkyl chain length, from approximately 60-62°C for the methyl derivative to lower values for longer alkyl chains .

The influence of alkyl chain length on mesogenic properties becomes particularly evident when comparing 4-Hexyl-4'-cyanobiphenyl with 4-pentyl-4'-cyanobiphenyl (5CB) and 4-octyl-4'-cyanobiphenyl (8CB) [9]. These compounds demonstrate that increasing chain length enhances liquid crystalline stability and extends the temperature range of mesophase formation [9]. The hexyl derivative occupies an intermediate position in this series, exhibiting robust nematic behavior while maintaining manageable viscosity characteristics [9].

Physical Properties

Melting and Boiling Points

4-Hexyl-4'-cyanobiphenyl exhibits a melting point of approximately 30.5°C, with some polymorphic variations reported [4] [11] [12]. The compound demonstrates liquid crystalline behavior, transitioning from crystalline to nematic phase at around 14°C according to some sources [4]. The boiling point occurs at 185°C under reduced pressure (2 mmHg) [4] [11], indicating significant thermal stability under normal handling conditions.

Thermal analysis reveals that the compound exists in a nematic liquid crystal phase over a substantial temperature range [4] [11]. The nematic-to-isotropic transition temperature represents a critical parameter for liquid crystal applications, marking the upper limit of ordered molecular arrangement [4]. The relatively low melting point combined with the extended nematic range makes this compound particularly suitable for room temperature liquid crystal applications [4].

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 30.5°C | Polymorph dependent [11] |

| Alternative Melting Point | 14°C | Liquid crystal transition [4] |

| Boiling Point | 185°C | At 2 mmHg pressure [4] [11] |

| Flash Point | >230°F (>110°C) | Standard conditions [11] |

Solubility Parameters

4-Hexyl-4'-cyanobiphenyl demonstrates very limited water solubility, with reported values of 3.2 × 10⁻⁵ g/L at 25°C [2] [11] [12]. This extremely low aqueous solubility reflects the compound's predominantly hydrophobic character due to the extended alkyl chain and aromatic biphenyl core [2] [11]. The compound is classified as sparingly soluble in water, requiring specialized handling techniques for aqueous applications [2] [11].

The compound exhibits good solubility in organic solvents, particularly those with intermediate to high polarity [2]. The presence of the polar cyano group enhances solubility in polar aprotic solvents, while the hexyl chain and biphenyl core provide compatibility with less polar organic media [2]. The LogP value of 5.90 indicates strong lipophilicity and preference for organic phases over aqueous environments [13].

| Solvent Type | Solubility | Temperature |

|---|---|---|

| Water | 3.2 × 10⁻⁵ g/L | 25°C [2] [11] |

| Organic Solvents | Good | Room temperature [2] |

| Polar Aprotic | Enhanced | Variable [2] |

Optical Properties and Refractive Indices

4-Hexyl-4'-cyanobiphenyl exhibits a refractive index of 1.53 [4] [11], placing it within the typical range for aromatic liquid crystals. This refractive index value reflects the compound's aromatic character and contributes to its optical properties in liquid crystal display applications [4]. The refractive index represents an important parameter for calculating optical path differences and birefringence in liquid crystal devices [4].

The compound demonstrates significant optical anisotropy in its liquid crystalline state, exhibiting different refractive indices depending on molecular orientation relative to the light propagation direction [14] [15]. This birefringent behavior is fundamental to liquid crystal display technology, where controlled molecular alignment produces variable optical transmission [14] [15]. The maximum absorption wavelength occurs at 293 nm when measured in chloroform solution [4] [11], indicating strong ultraviolet absorption characteristics.

Comparative analysis with related compounds like 4-pentyl-4'-cyanobiphenyl reveals similar optical behavior patterns [14] [15]. The refractive index dispersion follows typical trends for liquid crystalline materials, with wavelength-dependent variations described by empirical dispersion formulas [14] [15].

| Optical Property | Value | Conditions |

|---|---|---|

| Refractive Index | 1.53 | Standard conditions [4] [11] |

| Maximum Absorption | 293 nm | In chloroform [4] [11] |

| Birefringence | Variable | Orientation dependent [14] [15] |

Electrical Properties

4-Hexyl-4'-cyanobiphenyl exhibits positive dielectric anisotropy, a critical property for liquid crystal display applications [16] [17]. The compound's dielectric properties arise from the strong dipole moment of the cyano group, which aligns preferentially with applied electric fields [16] [17]. This dielectric anisotropy enables electro-optical switching in liquid crystal devices through field-induced molecular reorientation [16] [17].

The electrical conductivity of 4-Hexyl-4'-cyanobiphenyl is relatively low, characteristic of organic liquid crystals used in display applications [16] [17]. The compound's dielectric constant varies with frequency and temperature, showing typical behavior for liquid crystalline materials with polar substituents [16] [17]. The presence of the cyano group significantly enhances the dielectric response compared to non-polar liquid crystals [16] [17].

Research on related cyanobiphenyl compounds demonstrates that dielectric properties correlate strongly with molecular structure, particularly the position and nature of polar substituents [16] [18]. The hexyl chain length influences dielectric relaxation times and affects the frequency dependence of dielectric properties [16] [18].

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic analysis of 4-Hexyl-4'-cyanobiphenyl reveals characteristic absorption bands that provide structural confirmation and phase identification [19] [20]. The most prominent feature is the nitrile stretching vibration (ν(C≡N)) appearing around 2200-2250 cm⁻¹, which serves as a diagnostic peak for the cyano functional group [19] [20]. This vibration is highly sensitive to molecular environment and intermolecular interactions, making it valuable for studying liquid crystalline phase transitions [19] [20].

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the hexyl chain occur at 2800-3000 cm⁻¹ [20]. The biphenyl system exhibits characteristic aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹, with additional bands corresponding to aromatic ring deformations [20]. The C-CN stretching vibration provides information about the electronic environment around the nitrile group [20].

Polarized infrared spectroscopy of liquid crystalline phases reveals orientation-dependent absorption intensities, providing information about molecular alignment and order parameters [20]. Temperature-dependent infrared studies show systematic changes in peak positions and intensities during phase transitions, particularly for the nitrile stretching frequency [20].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | 2200-2250 | Nitrile stretch [19] [20] |

| ν(C-H) aromatic | 3000-3100 | Aromatic C-H stretch [20] |

| ν(C-H) aliphatic | 2800-3000 | Alkyl C-H stretch [20] |

| ν(C=C) aromatic | 1600, 1500 | Aromatic ring modes [20] |

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Hexyl-4'-cyanobiphenyl, with ¹H NMR revealing distinct chemical environments for different hydrogen atoms [21]. The aromatic protons appear as complex multipets in the 7-8 ppm region, with coupling patterns characteristic of para-disubstituted benzene rings [21]. The hexyl chain protons exhibit typical aliphatic chemical shifts, with the α-methylene protons appearing around 2.6 ppm due to deshielding by the aromatic ring [21].

Deuterium NMR (²H NMR) studies of 4-Hexyl-4'-cyanobiphenyl dissolved in liquid crystalline solvents provide information about molecular orientation and order parameters [21]. The quadrupolar splitting observed in ²H NMR spectra relates directly to the degree of molecular ordering in liquid crystalline phases [21]. Temperature-dependent measurements reveal changes in orientational order during phase transitions [21].

¹³C NMR spectroscopy identifies distinct carbon environments, with the nitrile carbon appearing around 120 ppm and aromatic carbons in the 120-140 ppm range [21]. The hexyl chain carbons exhibit characteristic aliphatic chemical shifts, providing confirmation of the alkyl chain structure [21]. Two-dimensional NMR techniques can establish connectivity patterns and provide additional structural confirmation [21].

UV-Visible Spectroscopy

UV-visible spectroscopy of 4-Hexyl-4'-cyanobiphenyl reveals electronic transitions characteristic of the biphenyl chromophore system [4] [11]. The compound exhibits maximum absorption at 293 nm when measured in chloroform solution, corresponding to π-π* transitions within the conjugated biphenyl system [4] [11]. This absorption band is influenced by the electron-withdrawing cyano group, which affects the electronic distribution in the aromatic system [4] [11].

The UV spectrum shows additional absorption features in the shorter wavelength region, corresponding to higher-energy electronic transitions [4] [11]. The molar absorptivity and spectral shape provide information about the extent of conjugation and electronic coupling between the phenyl rings [4] [11]. Solvent effects on the UV spectrum can provide insights into intermolecular interactions and solvation behavior [4] [11].

Temperature-dependent UV-visible studies in liquid crystalline phases reveal changes in electronic properties during phase transitions [16]. The optical anisotropy observed in polarized UV measurements correlates with molecular alignment in liquid crystalline states [16]. Comparative studies with related biphenyl compounds demonstrate structure-property relationships in electronic absorption [16].

Mass Spectrometry

Mass spectrometric analysis of 4-Hexyl-4'-cyanobiphenyl provides molecular weight confirmation and fragmentation pattern information [2] [3]. The molecular ion peak appears at m/z 263, consistent with the molecular formula C₁₉H₂₁N [2] [3]. The isotope pattern confirms the presence of carbon, hydrogen, and nitrogen atoms in the expected ratios [2] [3].

Fragmentation patterns in electron ionization mass spectrometry reveal characteristic breakdown pathways [2]. Loss of the hexyl chain produces significant fragment ions, while the biphenyl-nitrile core tends to remain intact under moderate ionization conditions [2]. The cyano group's stability contributes to distinctive fragmentation patterns that aid in structural identification [2].

High-resolution mass spectrometry provides accurate mass determination with precision sufficient for elemental composition confirmation [2] [3]. The exact mass of 263.073502 u allows distinction from potential isomers and confirms the molecular formula assignment [2] [3]. Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation studies [2] [3].

| Mass Spectral Feature | m/z Value | Assignment |

|---|---|---|

| Molecular Ion | 263 | [M]⁺ [2] [3] |

| Exact Mass | 263.073502 | High resolution [2] [3] |

| Base Peak | Variable | Fragmentation dependent [2] |

| Fragment Ions | <263 | Alkyl chain loss [2] |

Multi-step Synthesis from Biphenyl

The classical approach to synthesizing 4-Hexyl-4'-cyanobiphenyl involves a multi-step transformation starting from biphenyl as the parent compound [1] [2]. This methodology typically requires four sequential reactions to achieve the desired substitution pattern.

The initial step involves Friedel-Crafts acylation of biphenyl using hexanoyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [1] [2]. This reaction proceeds through formation of an acylium ion intermediate, which attacks the biphenyl nucleus to form 4-hexanoylbiphenyl. The reaction is typically conducted at 60-80°C in dichloromethane solvent, achieving yields of 65-75% after 4-8 hours of reaction time [3] [4].

The second step employs Wolff-Kishner reduction to convert the ketone functionality to the corresponding alkyl group [1] [2]. This reduction utilizes hydrazine hydrate and potassium hydroxide in diethylene glycol at elevated temperatures (130-160°C). The reaction proceeds through formation of a hydrazone intermediate, followed by elimination of nitrogen gas to yield 4-hexylbiphenyl with yields typically ranging from 70-85% [1] [2].

The third step involves regioselective bromination of the 4-hexylbiphenyl to introduce a halogen at the 4'-position [1] [2]. This halogenation can be achieved using bromine or N-bromosuccinimide in the presence of iron catalysts or under radical conditions. The reaction typically yields 4-hexyl-4'-bromobiphenyl in 75-85% yield [1] [2].

The final step requires cyanation of the brominated intermediate through nucleophilic substitution with cyanide sources [1] [2]. This transformation can be accomplished using copper(I) cyanide in N,N-dimethylformamide at elevated temperatures (120-140°C) or through palladium-catalyzed cyanation using zinc cyanide [5]. The cyanation step typically provides yields of 70-80%, resulting in an overall yield of 40-50% for the four-step sequence [1] [2].

Coupling Reactions

Suzuki-Miyaura coupling represents one of the most versatile and widely employed methods for constructing the biphenyl framework in 4-Hexyl-4'-cyanobiphenyl synthesis [6] [7] [8]. This palladium-catalyzed cross-coupling reaction combines an aryl halide with an organoborane compound under basic conditions.

The optimal substrate combination involves 4-bromobenzonitrile and 4-hexylphenylboronic acid in the presence of palladium(II) bis(triphenylphosphine) dichloride catalyst [6] [7]. The reaction proceeds through oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond [6] [7].

Reaction conditions typically employ a biphasic system using toluene and water as solvents, with potassium carbonate or cesium carbonate as the base [6] [7] [8]. The reaction temperature ranges from 80-100°C, and completion typically occurs within 8-12 hours. Under these optimized conditions, yields of 75-85% are routinely achieved [6] [7] [8].

Recent advances in Suzuki coupling have introduced more efficient catalyst systems, including palladacycle precatalysts that demonstrate enhanced activity and stability [5]. These improved catalysts allow for reduced catalyst loadings (0.05-0.1 mol%) while maintaining high yields and selectivity [5].

Grignard coupling provides an alternative approach utilizing organometallic reagents for carbon-carbon bond formation [9] [10] [11]. This method involves the reaction of 4-bromobenzonitrile with hexylmagnesium bromide in the presence of nickel or palladium catalysts.

The Grignard reagent is typically prepared by treating hexyl bromide with magnesium turnings in anhydrous tetrahydrofuran under an inert atmosphere [10] [11]. The resulting hexylmagnesium bromide is then coupled with 4-bromobenzonitrile using nickel(II) bis(triphenylphosphine) dichloride as the catalyst [9] [10].

This coupling reaction proceeds at room temperature and is typically complete within 2-4 hours, providing yields of 60-70% [9] [10] [11]. The advantage of this method lies in its mild reaction conditions and shorter reaction times compared to traditional Suzuki coupling [9] [10].

Functional Group Transformations

Alkylation strategies for introducing the hexyl chain involve electrophilic aromatic substitution reactions on preformed biphenyl derivatives [12] [13]. The hexyl chain can be introduced through Friedel-Crafts alkylation using hexyl halides in the presence of Lewis acid catalysts.

The process typically begins with 4-cyanobiphenyl as the starting material, which undergoes alkylation at the 4'-position using hexyl bromide or hexyl chloride [12] [13]. Aluminum chloride serves as the preferred Lewis acid catalyst, facilitating the formation of the hexyl carbocation intermediate that attacks the electron-rich aromatic ring [12] [13].

Alternative alkylation methods include reductive alkylation procedures that utilize anionic intermediates generated through reduction of aromatic nitriles [12]. These methods involve treatment of 4-cyanobiphenyl with metallic sodium in liquid ammonia, followed by quenching with hexyl halides [12].

Cyanation methodologies for introducing the cyano group involve several complementary approaches [14] [15] [5]. The most common method utilizes copper-mediated cyanation of aryl halides using copper(I) cyanide in polar aprotic solvents [14] [15].

Modern cyanation techniques employ palladium-catalyzed processes that offer improved functional group tolerance and milder reaction conditions [5]. These methods utilize zinc cyanide as the cyanide source in conjunction with palladium precatalysts, providing high yields with reduced catalyst loading [5].

Sandmeyer-type cyanation provides another viable route involving diazotization of aromatic amines followed by treatment with copper(I) cyanide [14] [15]. This method is particularly useful when starting from amino-substituted biphenyl derivatives [14] [15].

Modern Synthetic Approaches

Catalytic Methods

Palladium-catalyzed methodologies have revolutionized the synthesis of 4-Hexyl-4'-cyanobiphenyl through development of efficient cross-coupling protocols [5] [16]. Modern palladium catalysts offer enhanced selectivity, reduced catalyst loading, and improved functional group tolerance compared to traditional methods.

Precatalyst systems represent a significant advancement in palladium catalysis for biphenyl synthesis [5]. These systems employ pre-formed palladium complexes that generate active catalytic species in situ, eliminating the need for catalyst activation steps [5]. Palladacycle precatalysts, such as XPhos-Pd-G2 and RuPhos-Pd-G2, demonstrate exceptional activity in cross-coupling reactions involving electron-deficient aryl halides [5].

The use of ligand-controlled selectivity allows for precise control over regioselectivity in coupling reactions [5]. Bulky phosphine ligands, such as XPhos and RuPhos, provide steric discrimination that favors formation of the desired regioisomer while suppressing competing pathways [5].

Nickel-catalyzed coupling has emerged as a cost-effective alternative to palladium systems [17]. Nickel catalysts demonstrate unique reactivity patterns, including the ability to activate less reactive aryl chlorides and perform cross-coupling reactions under mild conditions [17].

The development of photoredox catalysis has introduced new possibilities for biphenyl synthesis under mild conditions [18]. These methods utilize visible light to generate radical intermediates that undergo coupling reactions in the presence of photoredox catalysts [18].

Green Chemistry Approaches

Sustainable solvent systems have become increasingly important in 4-Hexyl-4'-cyanobiphenyl synthesis [19] [20] [21]. Water-based reaction systems offer environmental advantages while maintaining high synthetic efficiency.

Aqueous Suzuki coupling reactions utilize water-soluble palladium catalysts that enable cross-coupling reactions in aqueous media [20] [22]. These systems employ phase-transfer catalysts or surfactants to facilitate substrate dissolution and improve reaction rates [20] [22].

The development of green bromination methods has addressed environmental concerns associated with traditional halogenation procedures [21] [23]. Light-induced radical bromination using hydrogen peroxide and hydrobromic acid provides an environmentally benign alternative to conventional bromination methods [21] [23].

Solvent-free reactions represent another approach to green synthesis, eliminating the need for organic solvents entirely [19]. These methods utilize mechanical activation or thermal conditions to promote reactions in the absence of solvents [19].

Renewable feedstock utilization involves the use of biomass-derived starting materials in biphenyl synthesis [19]. These approaches utilize compounds derived from renewable resources as building blocks for target molecule construction [19].

Scalable Production Techniques

Continuous flow synthesis offers advantages for large-scale production of 4-Hexyl-4'-cyanobiphenyl [24]. Flow reactors provide enhanced heat and mass transfer, improved reaction control, and reduced safety concerns compared to batch processes [24].

The implementation of microreactor technology allows for precise control over reaction parameters, including temperature, residence time, and mixing efficiency [24]. These systems enable rapid optimization of reaction conditions and facilitate scale-up procedures [24].

Telescoped synthesis strategies combine multiple synthetic steps into a single continuous process, eliminating intermediate isolation and purification steps [24]. This approach reduces overall processing time and improves atom economy [24].

Automated synthesis platforms provide consistency and reproducibility in large-scale production [25]. These systems utilize computer-controlled addition of reagents, temperature control, and product isolation to ensure consistent product quality [25].

Purification and Characterization Techniques

Chromatographic Methods

Column chromatography serves as the primary purification method for 4-Hexyl-4'-cyanobiphenyl [26] [27]. Silica gel stationary phase with hexane/ethyl acetate mobile phase systems provides efficient separation of the target compound from synthetic impurities.

The optimal mobile phase composition typically employs a 9:1 ratio of hexane to ethyl acetate, providing adequate resolution while maintaining reasonable elution times [26] [27]. Column dimensions and flow rates are adjusted based on the quantity of material being purified and the degree of purification required [26] [27].

High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative analysis capabilities [26] [28]. Reverse-phase C18 columns with acetonitrile/water mobile phases provide excellent separation of 4-Hexyl-4'-cyanobiphenyl from structurally related impurities [26] [28].

The HPLC method is readily scalable from analytical to preparative scale, enabling purification of gram quantities of material [26]. Detection at 254 nm provides adequate sensitivity for monitoring the purification process [26] [28].

Preparative liquid chromatography enables isolation of high-purity material suitable for advanced applications [26]. This technique utilizes larger column dimensions and higher flow rates to accommodate increased sample loading while maintaining resolution [26].

Recrystallization Procedures

Solvent selection represents the critical first step in recrystallization of 4-Hexyl-4'-cyanobiphenyl [29] [30] [31]. The ideal solvent demonstrates high solubility for the compound at elevated temperatures and low solubility at ambient temperatures.

Ethanol serves as an effective recrystallization solvent for 4-Hexyl-4'-cyanobiphenyl, providing good solubility characteristics and compatibility with the compound's functional groups [29] [30] [31]. The recrystallization process typically involves dissolution in hot ethanol followed by controlled cooling to ambient temperature [29] [30] [31].

Petroleum ether offers an alternative recrystallization medium, particularly for materials requiring different solubility characteristics [29] [30] [31]. The lower polarity of petroleum ether can provide enhanced selectivity for certain impurity removal [29] [30] [31].

Binary solvent systems combine two miscible solvents with complementary solubility properties [29] [30]. These systems allow for fine-tuning of solubility characteristics to optimize crystal formation and impurity rejection [29] [30].

The crystallization process involves several critical steps including hot dissolution, filtration of insoluble impurities, controlled cooling, and crystal isolation [29] [30] [31]. Each step requires careful control to achieve optimal purity and yield [29] [30] [31].

Quality Control and Purity Assessment

Melting point determination provides a fundamental measure of compound purity [32] [28]. Pure 4-Hexyl-4'-cyanobiphenyl exhibits a melting point of approximately 30.5°C, with sharp melting ranges indicating high purity [32] [28].

Nuclear Magnetic Resonance (NMR) spectroscopy offers comprehensive structural characterization and purity assessment [32] [28]. Proton NMR analysis confirms the presence of expected functional groups and quantifies impurity levels [32] [28].

Gas Chromatography (GC) analysis provides quantitative purity assessment with high sensitivity [32] [28]. The method typically achieves detection limits suitable for trace impurity analysis and confirms purity levels exceeding 98% [32] [28].

Mass spectrometry confirms molecular weight and provides structural information [32] [28]. High-resolution mass spectrometry offers additional confirmation of molecular formula and can detect trace impurities [32] [28].

Physical Description

XLogP3

Flash Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant